molecular formula C13H18Cl6O3Si B1179917 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene CAS No. 1805-83-0

1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene

Cat. No.: B1179917
CAS No.: 1805-83-0
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is an organosilicon compound characterized by the presence of multiple chlorine atoms and a triethoxysilyl group. This compound is known for its unique chemical structure, which combines the properties of both silicon and chlorine, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

In industrial settings, the production of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives, reduced forms of the compound, and substituted products with different functional groups .

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene involves its interaction with molecular targets through its reactive chlorine atoms and triethoxysilyl group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electrophilic nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene stands out due to its specific combination of chlorine atoms and the triethoxysilyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and versatility .

Properties

CAS No.

1805-83-0

Molecular Formula

C13H18Cl6O3Si

Molecular Weight

0

Origin of Product

United States

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